molecular formula C14H15N B11902738 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine

1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine

Cat. No.: B11902738
M. Wt: 197.27 g/mol
InChI Key: RRCYGJFJBWZHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethynyl group attached to the indene moiety, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine involves several steps. One common method includes the reaction of 6-ethynyl-2,3-dihydro-1H-indene with azetidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The ethynyl group may play a crucial role in its activity, potentially interacting with enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine

InChI

InChI=1S/C14H15N/c1-2-11-4-5-12-6-7-14(13(12)10-11)15-8-3-9-15/h1,4-5,10,14H,3,6-9H2

InChI Key

RRCYGJFJBWZHKT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(CCC2N3CCC3)C=C1

Origin of Product

United States

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